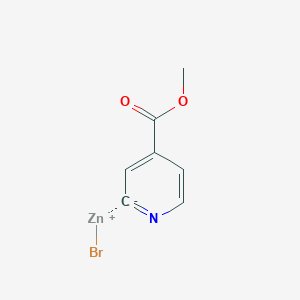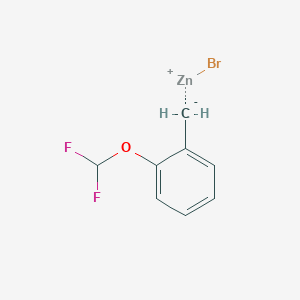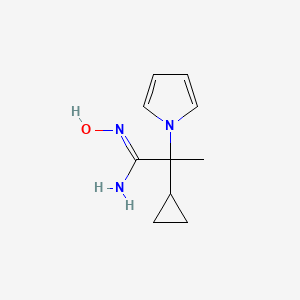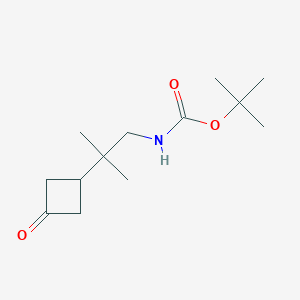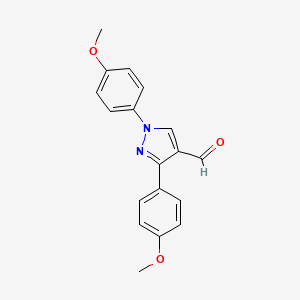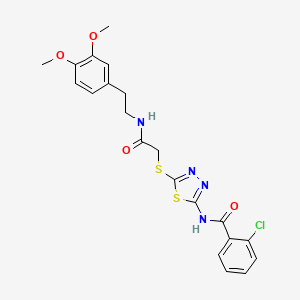
2,4,6-TrimethoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-TrimethoxyphenylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4,6-trimethoxyphenyl group and a bromide ion. It is used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TrimethoxyphenylZinc bromide typically involves the reaction of 2,4,6-trimethoxyphenyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc. The general reaction can be represented as follows:
2,4,6−Trimethoxyphenyl bromide+Zn→2,4,6−TrimethoxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TrimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alkyl halides and aryl halides.
Catalysts: Palladium or nickel catalysts are often employed to facilitate coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2,4,6-TrimethoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules that are studied for their potential therapeutic effects.
Medicine: It plays a role in the development of new drugs by enabling the synthesis of novel pharmaceutical compounds.
Industry: In the industrial sector, it is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,4,6-TrimethoxyphenylZinc bromide involves the transfer of the 2,4,6-trimethoxyphenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-TrimethoxyphenylLithium
- 2,4,6-TrimethoxyphenylMagnesium bromide (Grignard reagent)
- 2,4,6-TrimethoxyphenylCopper
Uniqueness
Compared to similar compounds, 2,4,6-TrimethoxyphenylZinc bromide offers unique advantages in terms of reactivity and selectivity. It is less reactive than the corresponding lithium and magnesium compounds, making it more suitable for reactions that require milder conditions. Additionally, the presence of the zinc atom provides better control over the reaction, reducing the likelihood of side reactions.
Properties
Molecular Formula |
C9H11BrO3Zn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3,5-trimethoxybenzene-6-ide |
InChI |
InChI=1S/C9H11O3.BrH.Zn/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
NYCRXGQHXMQRNE-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=[C-]C(=C1)OC)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


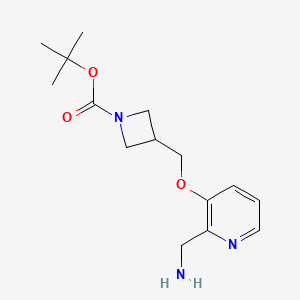
![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)
![2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14880793.png)
![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
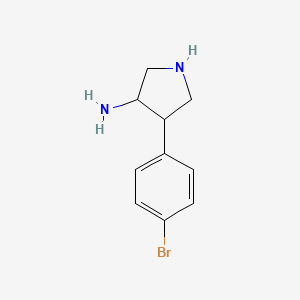
![(Z)-2-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880802.png)

![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
